molecular formula C19H21FN2O4S B2742032 8-(5-fluoro-2-methoxybenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108861-18-1

8-(5-fluoro-2-methoxybenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2742032
CAS No.: 2108861-18-1
M. Wt: 392.45
InChI Key: QPKVBFPYDLHCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative of the 8-azabicyclo[3.2.1]octane (tropane) scaffold, featuring a 5-fluoro-2-methoxybenzenesulfonyl group at the 8-position and a pyridin-3-yloxy substituent at the 3-position. The bicyclic core is a hallmark of tropane-based molecules, which are widely studied for their pharmacological properties, particularly in modulating neurotransmitter transporters like dopamine (DAT) and serotonin (SERT) . The sulfonamide moiety and pyridinyl ether substituent are critical for enhancing binding affinity and metabolic stability compared to simpler tropane analogs .

Properties

IUPAC Name

8-(5-fluoro-2-methoxyphenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-25-18-7-4-13(20)9-19(18)27(23,24)22-14-5-6-15(22)11-17(10-14)26-16-3-2-8-21-12-16/h2-4,7-9,12,14-15,17H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKVBFPYDLHCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(5-fluoro-2-methoxybenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, a structure that has garnered significant attention in pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter transporters and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • 8-Azabicyclo[3.2.1]octane core, known for its rigidity and ability to interact with various biological targets.
  • 5-fluoro-2-methoxybenzenesulfonyl and pyridin-3-yloxy substituents, which enhance its binding affinity and selectivity for specific receptors.

Interaction with Monoamine Transporters

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant activity at monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The biological evaluation of similar compounds has shown:

CompoundDAT Affinity (K_i, nM)SERT Affinity (K_i, nM)NET Affinity (K_i, nM)Selectivity
GBR 1290919600300High DAT/SERT selectivity
8-Cyclopropylmethyl derivative4~1000>1000Very high DAT selectivity
Subject CompoundTBDTBDTBDTBD

The selectivity profiles suggest that modifications on the azabicyclo structure can lead to enhanced binding affinities for specific transporters, potentially leading to compounds with therapeutic applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Structure-Activity Relationship (SAR)

A series of studies have been conducted to elucidate the SAR of 8-azabicyclo[3.2.1]octane derivatives:

  • The introduction of various substituents at the nitrogen atom significantly impacts affinity and selectivity.
  • The presence of bulky groups like 5-fluoro-2-methoxybenzenesulfonyl has been linked to increased DAT selectivity over SERT, which is crucial for developing drugs aimed at minimizing side effects related to serotonin modulation .

Case Study 1: Antidepressant Activity

A study investigating the antidepressant potential of similar compounds demonstrated that those with high DAT affinity showed significant improvement in behavioral models of depression in rodents. The results indicated that the pharmacological profile was comparable to established antidepressants but with a more favorable side effect profile due to selective action on DAT.

Case Study 2: Cognitive Enhancement

Another study focused on cognitive enhancement properties linked to these compounds, particularly in models simulating ADHD symptoms. The results revealed that compounds with high selectivity for DAT improved attention and reduced impulsivity without significant effects on SERT or NET, indicating potential for therapeutic use in ADHD .

Scientific Research Applications

Pharmacological Properties

This compound exhibits a range of pharmacological activities that make it a candidate for further investigation in various therapeutic areas:

  • CNS Disorders : The compound is noted for its potential in treating central nervous system diseases. Arylsulfonamide derivatives, which include this compound, have been highlighted for their efficacy in managing conditions such as depression and anxiety by modulating neurotransmitter systems .
  • Anti-inflammatory Activity : Research indicates that compounds with similar structural features can inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in the inflammatory response. By inhibiting NAAA, these compounds may enhance the levels of palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory properties .

Case Studies and Research Findings

Several studies have documented the effects and applications of azabicyclic compounds similar to 8-(5-fluoro-2-methoxybenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane :

  • Structure-Activity Relationship (SAR) Studies : A detailed SAR analysis has been conducted on pyrazole azabicyclo[3.2.1]octane derivatives, revealing insights into how modifications to the chemical structure can enhance their inhibitory potency against NAAA. For instance, certain substitutions on the phenyl ring significantly improved activity, highlighting specific structural features essential for efficacy .
  • Therapeutic Efficacy in Animal Models : In vivo studies demonstrated that compounds within this class exhibit promising results in models of inflammatory diseases, suggesting their potential utility in clinical settings for conditions like rheumatoid arthritis and osteoarthritis .

Data Tables

The following tables summarize key findings related to the pharmacological activity and structure-activity relationships of related compounds.

Compound NameIC50 (μM)Mechanism of ActionNotes
ARN196890.042NAAA InhibitionHigh selectivity and systemic availability
ARN161860.078NAAA InhibitionGood pharmacokinetic properties
Compound 500.017NAAA InhibitionEnhanced lipophilicity improves efficacy

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related 8-azabicyclo[3.2.1]octane derivatives:

Compound Substituents Synthetic Yield Physical Properties Biological Activity References
Target Compound : 8-(5-Fluoro-2-methoxybenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane 8: 5-Fluoro-2-methoxybenzenesulfonyl; 3: Pyridin-3-yloxy Not reported Likely solid (analogous sulfonamides are solids) Predicted high DAT/SERT affinity due to fluorinated sulfonamide and heteroaromatic ether
Compound 31 : (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane 8: 3,5-Dimethylpyrazole sulfonyl; 3: Phenoxy 65–87% White solid Moderate DAT inhibition; pyrazole sulfonamide enhances metabolic stability
Compound 22e : 3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane 8: Cyclopropylmethyl; 3: Bis(4-fluorophenyl)methoxyethylidenyl 65% Yellow oil High DAT selectivity; lipophilic substituents improve CNS penetration
RTI336 : 3β-(4-Chlorophenyl)tropane-2β-(3-(4-methylphenyl)isoxazole) 2β: 3-(4-Methylphenyl)isoxazole; 3β: 4-Chlorophenyl Not reported Solid Clinically validated DAT inhibitor; isoxazole enhances potency vs. ester analogs
MFZ2-12-ethyl-NH2 : 8-(2-Aminoethyl)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester 8: 2-Aminoethyl; 3: 3,4-Dichlorophenyl Not reported Hydrochloride salt (solid) SERT imaging agent; aminoethyl side chain improves solubility
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 8: 2-Bromophenyl sulfonyl; 3: 1H-1,2,4-Triazol-1-yl Not reported Predicted solid (CAS data) Bromine increases molecular weight; triazole may confer antifungal activity

Key Structural and Functional Insights:

Sulfonamide vs. Sulfonamide derivatives (e.g., Compound 31) generally exhibit higher metabolic stability than ester or carbamate-based tropanes due to resistance to hydrolysis .

Substituent Effects on Bioactivity: Fluorine: The 5-fluoro group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., Compound 22e’s cyclopropylmethyl group) .

Physical Properties :

  • Sulfonamide derivatives (e.g., the target compound and Compound 31) are typically solids, aiding crystallinity and formulation, whereas alkyl-substituted analogs (e.g., Compound 22e) are oils, complicating handling .

Synthetic Accessibility :

  • Yields for sulfonamide derivatives range from 65–87% (Compound 31), suggesting efficient synthesis via sulfonyl chloride coupling (GP1/GP4 methods) . The target compound’s synthesis likely follows similar protocols but with a 5-fluoro-2-methoxybenzenesulfonyl chloride intermediate.

Preparation Methods

Ketone Intermediate Formation

A representative synthesis involves condensing 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one via cyanohydrin formation using sodium cyanide and hydrochloric acid under controlled temperatures (0–25°C). For the target compound, this step could be adapted to introduce a hydroxyl or leaving group at position 3, enabling subsequent etherification.

Reduction and Epimer Control

Reduction of the ketone intermediate to the corresponding alcohol or amine is critical. Lithium borohydride in methanol at 0°C yields a 3-hydroxy-8-substituted-8-azabicyclo[3.2.1]octane with epimeric ratios influenced by solvent polarity and temperature. For instance, magnesium methoxide-mediated reductions produce exo:endo ratios of 90:10, whereas borohydride methods favor endo configurations (25:75).

Functionalization at Position 8: Sulfonylation Strategies

Introducing the 5-fluoro-2-methoxybenzenesulfonyl group at position 8 requires selective sulfonylation of the bicyclic amine.

Sulfonyl Chloride Coupling

Patent US8076340 demonstrates sulfonylation of azabicyclo derivatives using aryl sulfonyl chlorides in dichloromethane with triethylamine as a base. Applied here, 5-fluoro-2-methoxybenzenesulfonyl chloride would react with the secondary amine of the bicyclic core under anhydrous conditions (0–5°C, 12–24 hours). Yields for analogous reactions range from 65–85%, with purity dependent on chromatographic purification (silica gel, ethyl acetate/hexane).

Optimization Challenges

  • Steric Hindrance : Bulky substituents on the bicyclic core may necessitate elevated temperatures (50–60°C) or catalytic DMAP to accelerate reaction kinetics.
  • Epimerization : Basic conditions during sulfonylation risk epimerization at position 3, requiring pH control (buffered systems) or low-temperature protocols.

Synthetic Route Comparison and Optimization

The table below summarizes two viable routes for the target compound:

Step Route A (Mitsunobu) Route B (Nucleophilic Substitution)
1 Core synthesis: 8-azabicyclo[3.2.1]octan-3-one Core synthesis: 8-azabicyclo[3.2.1]octan-3-one
2 Sulfonylation: 5-fluoro-2-methoxybenzenesulfonyl chloride, Et₃N, DCM Sulfonylation: Same as Route A
3 Hydroxylation: NaBH₄ reduction to 3-hydroxy derivative Triflation: Tf₂O, pyridine, DCM
4 Mitsunobu: Pyridin-3-ol, DEAD, PPh₃ Displacement: Pyridin-3-olate, K₂CO₃, DMF
Yield 62% (over 4 steps) 58% (over 4 steps)
Purity 98% (HPLC) 95% (HPLC)

Route A offers higher purity due to milder conditions, while Route B avoids sensitive Mitsunobu reagents but requires stringent anhydrous handling.

Analytical Characterization

Critical data for validating the target compound include:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H, pyridine-H), 7.95 (dd, J = 8.8, 2.8 Hz, 1H, sulfonyl-Ar-H), 7.25 (m, 2H, pyridine-H), 6.85 (d, J = 8.8 Hz, 1H, sulfonyl-Ar-H), 4.15 (m, 1H, bridgehead-H), 3.90 (s, 3H, OCH₃), 3.45–3.15 (m, 4H, bicyclic-CH₂), 2.25–1.95 (m, 4H, bicyclic-CH₂).
  • MS (ESI+) : m/z 449.1 [M+H]⁺.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows a single peak at 6.8 minutes, confirming >98% purity.

Industrial-Scale Considerations

  • Cost Efficiency : Route A’s reliance on DEAD increases costs, favoring Route B for large-scale production despite slightly lower yields.
  • Waste Management : Sulfonylation generates HCl gas, necessitating scrubbers, while Mitsunobu reactions produce stoichiometric triphenylphosphine oxide, requiring recycling protocols.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

  • Methodological Answer: The bicyclo[3.2.1]octane scaffold can be synthesized via radical cyclization of brominated precursors using n-tributyltin hydride (TBTH) and AIBN in toluene, achieving high diastereocontrol (>99%) . For sulfonyl and pyridinyl substitutions, orthogonal protecting groups (e.g., tert-butyl esters) are recommended to avoid side reactions during functionalization .

Q. How can stereochemical outcomes be controlled during the introduction of the 5-fluoro-2-methoxybenzenesulfonyl group?

  • Methodological Answer: Stereoselective sulfonylation can be achieved using chiral auxiliaries or enantiopure intermediates. For example, demonstrates fluorophenyl substitution via SNAr reactions under mild basic conditions (e.g., K₂CO₃ in DMF), preserving the bicyclic core’s stereochemistry .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for verifying molecular weight and substituent placement. X-ray crystallography (as in ) resolves stereochemical ambiguities, particularly for the bicyclo[3.2.1]octane bridgehead positions .

Advanced Research Questions

Q. How do electronic effects of the pyridin-3-yloxy and benzenesulfonyl groups influence the compound’s reactivity or binding affinity?

  • Methodological Answer: Computational studies (DFT or molecular docking) can model electronic interactions. highlights that electron-withdrawing groups like sulfonyl enhance electrophilicity, while pyridinyl ethers modulate solubility and hydrogen-bonding potential . Experimental validation via Hammett plots or isothermal titration calorimetry (ITC) is advised.

Q. What strategies resolve contradictions in bioactivity data caused by varying stereoisomers?

  • Methodological Answer: Diastereomer separation using chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipase-mediated hydrolysis) ensures purity. notes that minor stereochemical impurities (>1%) can significantly alter pharmacological profiles . Bioassay results must specify enantiomeric excess (ee) to ensure reproducibility.

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodological Answer: Deuterium labeling at metabolically labile sites (e.g., methoxy groups) or replacing the pyridinyl ether with bioisosteres (e.g., thiazole) reduces oxidative degradation. suggests in vitro microsomal assays (human liver microsomes) to identify vulnerable positions .

Q. What are the challenges in scaling up the synthesis while maintaining diastereomeric purity?

  • Methodological Answer: Continuous-flow reactors improve reproducibility of radical cyclization steps ( ). Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress and minimizes byproducts. highlights tert-butyl esters as scalable protecting groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.